4-Chlorobenzaldehyde diethyl acetal
Overview
Description
4-Chlorobenzaldehyde diethyl acetal is an organic compound with the chemical formula C₁₁H₁₅ClO₂. It is a derivative of 4-chlorobenzaldehyde, where the aldehyde group is protected by two ethoxy groups, forming an acetal. This compound is often used as an intermediate in organic synthesis and has applications in various chemical reactions.
Mechanism of Action
Target of Action
It is known to be used in proteomics research , suggesting that it may interact with proteins or other biomolecules.
Mode of Action
It is known that the compound is a derivative of 4-chlorobenzaldehyde , which can react with malononitrile to form 4-chlorobenzylidenylmalononitrile . This suggests that 4-Chlorobenzaldehyde diethyl acetal may also undergo similar reactions.
Biochemical Analysis
Biochemical Properties
4-Chlorobenzaldehyde diethyl acetal plays a significant role in biochemical reactions, particularly in the formation of acetals and hemiacetals. It interacts with various enzymes and proteins, facilitating the protection of aldehyde groups during synthetic processes. The compound’s reactivity with alcohols under acidic conditions leads to the formation of acetals, which are crucial intermediates in organic synthesis . Additionally, this compound can interact with nucleophiles, forming stable intermediates that are essential for further biochemical transformations .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of certain genes involved in metabolic pathways, thereby altering cellular function. The compound’s interaction with cellular proteins can lead to changes in cell signaling, impacting processes such as cell growth and differentiation . Furthermore, this compound can modulate cellular metabolism by influencing the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules through nucleophilic addition reactions. The compound’s aldehyde group is highly reactive, allowing it to form covalent bonds with nucleophiles such as alcohols and amines. This reactivity is enhanced under acidic conditions, leading to the formation of acetals and hemiacetals . Additionally, this compound can inhibit or activate specific enzymes, thereby modulating biochemical pathways and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under inert conditions but can degrade when exposed to moisture or high temperatures . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro studies where it is used to modulate gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively modulate biochemical pathways without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with enzymes that catalyze the formation of acetals and hemiacetals. The compound can influence metabolic flux by altering the activity of key enzymes involved in these pathways . Additionally, this compound can affect metabolite levels by modulating the expression of genes involved in metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects . The distribution of this compound within tissues is influenced by its chemical properties, including its solubility and reactivity .
Subcellular Localization
This compound is localized to specific subcellular compartments, where it can interact with target biomolecules. The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to particular organelles . This localization is crucial for its activity, as it allows this compound to modulate biochemical pathways and cellular processes effectively .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chlorobenzaldehyde diethyl acetal can be synthesized through the reaction of 4-chlorobenzaldehyde with ethanol in the presence of an acid catalyst. The reaction typically involves the following steps:
Mixing: 4-Chlorobenzaldehyde is mixed with ethanol.
Catalysis: An acid catalyst, such as hydrochloric acid or sulfuric acid, is added to the mixture.
Reflux: The mixture is heated under reflux conditions to facilitate the reaction.
Separation: The product is separated from the reaction mixture by distillation or extraction.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:
Large-scale Mixing: Large quantities of 4-chlorobenzaldehyde and ethanol are mixed in a reactor.
Catalysis: An acid catalyst is added to the reactor.
Controlled Heating: The mixture is heated under controlled conditions to ensure complete reaction.
Purification: The product is purified through distillation or other separation techniques to obtain high purity this compound.
Chemical Reactions Analysis
Types of Reactions
4-Chlorobenzaldehyde diethyl acetal undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid catalyst, the acetal group can be hydrolyzed back to 4-chlorobenzaldehyde and ethanol.
Oxidation: The compound can be oxidized to form 4-chlorobenzoic acid.
Substitution: The chlorine atom on the benzene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) and water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Hydrolysis: 4-Chlorobenzaldehyde and ethanol.
Oxidation: 4-Chlorobenzoic acid.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chlorobenzaldehyde diethyl acetal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions involving acetals.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.
Comparison with Similar Compounds
4-Chlorobenzaldehyde diethyl acetal can be compared with other similar compounds, such as:
4-Chlorobenzaldehyde dimethyl acetal: Similar structure but with methyl groups instead of ethyl groups.
4-Bromobenzaldehyde diethyl acetal: Similar structure but with a bromine atom instead of chlorine.
4-Methoxybenzaldehyde diethyl acetal: Similar structure but with a methoxy group instead of chlorine.
Uniqueness
The uniqueness of this compound lies in its specific reactivity due to the presence of the chlorine atom and the ethoxy groups. This makes it a valuable intermediate in organic synthesis, offering distinct reactivity patterns compared to its analogs.
Properties
IUPAC Name |
1-chloro-4-(diethoxymethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClO2/c1-3-13-11(14-4-2)9-5-7-10(12)8-6-9/h5-8,11H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPLBEXMSGZWIPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1=CC=C(C=C1)Cl)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90315711 | |
Record name | 4-Chlorobenzaldehyde diethyl acetal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90315711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2403-61-4 | |
Record name | 1-Chloro-4-(diethoxymethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2403-61-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 296500 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002403614 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Chlorobenzaldehyde diethyl acetal | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=296500 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Chlorobenzaldehyde diethyl acetal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90315711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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